![molecular formula C16H14N2O3 B5682240 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 116594-82-2](/img/structure/B5682240.png)
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 has shown promising results in preclinical studies and has the potential to be used in combination with other cancer therapies.
Mechanism of Action
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of a protein called menin. Menin is involved in the development of cancer and is overexpressed in many types of cancer. By inhibiting menin, 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the immune response to cancer by increasing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is its specificity for menin. This makes it a promising candidate for cancer therapy, as it is less likely to have off-target effects. However, 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to have limited efficacy in some cancer cell lines, which may limit its usefulness in certain types of cancer.
Future Directions
There are several future directions for research on 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione analogs that have improved efficacy and specificity. Another area of interest is the use of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies, such as immunotherapy. Finally, research is needed to determine the safety and efficacy of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in clinical trials.
Synthesis Methods
The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to sensitize cancer cells to other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[(2-methoxyanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADSQKAEFZVEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116594-82-2 |
Source
|
Record name | 116594-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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